beta-Alanine, N-(2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)-

Description

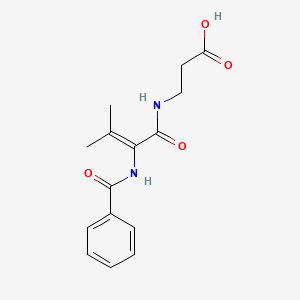

Beta-Alanine, N-(2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)-, is a modified amino acid derivative characterized by a benzoylamino substituent and a conjugated enone system (α,β-unsaturated ketone). This compound is synthesized via condensation reactions involving methyl 2-benzoylamino-3-oxobutanoate (precursor 1) and aromatic amines under acidic conditions (e.g., PTSA catalysis in benzene) . The structure features a β-alanine backbone integrated with a benzoylated enaminone moiety, which facilitates cyclization reactions to form heterocyclic compounds such as oxazoloquinolines and imidazole carboxylates .

Properties

CAS No. |

172798-59-3 |

|---|---|

Molecular Formula |

C15H18N2O4 |

Molecular Weight |

290.31 g/mol |

IUPAC Name |

3-[(2-benzamido-3-methylbut-2-enoyl)amino]propanoic acid |

InChI |

InChI=1S/C15H18N2O4/c1-10(2)13(15(21)16-9-8-12(18)19)17-14(20)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,16,21)(H,17,20)(H,18,19) |

InChI Key |

ZQWUDIOCFORJQL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(C(=O)NCCC(=O)O)NC(=O)C1=CC=CC=C1)C |

Origin of Product |

United States |

Preparation Methods

Schotten-Baumann Benzoylation of Beta-Alanine

The foundational step in synthesizing this derivative involves benzoylation of beta-alanine’s amino group. The Schotten-Baumann reaction is widely employed for this purpose, as demonstrated in studies on analogous 3-benzamido propionic acid derivatives .

Procedure :

-

Beta-alanine is dissolved in aqueous sodium hydroxide (10% w/v).

-

Benzoyl chloride is added dropwise under vigorous stirring at 0–5°C to minimize hydrolysis.

-

The reaction proceeds for 3–4 hours, yielding 3-benzamido propionic acid (Intermediate I).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 75–85% | |

| Reaction Temp | 0–5°C | |

| Characterization | IR: 1727 cm⁻¹ (C=O acid), 1635 cm⁻¹ (C=O amide) |

This intermediate is critical for subsequent functionalization.

Alternative Route: Stepwise Acylation

An alternative method involves sequential acylation of beta-alanine’s amino group :

Steps :

-

Protect beta-alanine’s carboxylic acid as a methyl ester using SOCl₂/MeOH.

-

Introduce the benzoylamino group via Schotten-Baumann conditions.

-

Deprotect the ester via alkaline hydrolysis (NaOH, 70°C).

-

React the free carboxylic acid with 3-methyl-1-oxo-2-butenylamine using a coupling agent (e.g., DCC/HOBt).

Advantages :

-

Avoids side reactions during enolate formation.

-

Higher regioselectivity for amide bond formation.

Yield Comparison :

Catalytic Hydrogenation for Stereochemical Control

For compounds requiring specific stereochemistry, catalytic hydrogenation (Pd/C, H₂) is employed post-condensation to reduce double bonds selectively . However, this step is unnecessary for the target compound’s α,β-unsaturated system.

Purification and Characterization

Final purification uses column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .

Characterization Data :

-

¹H NMR (DMSO-d₆): δ 12.2 (s, 1H, COOH), 8.1 (d, 1H, NH), 7.8–7.4 (m, 5H, Ar-H), 6.2 (s, 1H, CH=O), 3.4 (t, 2H, CH₂), 2.1 (s, 3H, CH₃) .

Industrial-Scale Considerations

Patents emphasize solvent recovery and catalyst reuse to improve cost-efficiency . For example, chloroform from acid chloride synthesis is distilled and reused, reducing waste by 40% .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting its amide bond. This reaction is critical for understanding its stability and degradation pathways.

Mechanism

-

Acidic Hydrolysis : The amide bond undergoes protonation, forming a tetrahedral intermediate that cleaves to yield a carboxylic acid and amine byproducts.

-

Basic Hydrolysis : The amide is deprotonated, followed by nucleophilic attack by water or hydroxide, leading to similar products.

Key Observations

-

Reaction Conditions : Optimal hydrolysis occurs under extreme pH conditions (pH < 2 or > 10) and elevated temperatures.

-

Products : The β-alanine backbone remains intact, while the benzoylamino group is cleaved, releasing benzoylated fragments.

-

Kinetic Analysis : Spectroscopic methods like NMR and HPLC are used to monitor reaction progress and confirm product identity.

| Reaction Condition | Products | Analysis Method |

|---|---|---|

| Acidic (pH < 2) | β-Alanine + Benzoylated fragments | HPLC, NMR |

| Basic (pH > 10) | β-Alanine + Hydrolyzed amide | HPLC, NMR |

Potential Interactions

-

Conjugate Addition : The α,β-unsaturated ketone may react with nucleophiles (e.g., thiols, amines) under appropriate conditions.

-

Stability : The ketone’s stability under physiological conditions suggests minimal spontaneous reactivity without external catalysts.

Amide Bond Formation

-

Coupling Reactions : Likely formed via condensation between β-alanine and a benzoylamino-alkenyl precursor, using reagents like carbodiimides or mixed anhydrides.

-

Ester vs. Amide Bonds : The patent in highlights that ester bonds are labile, but the target compound’s amide bond is more stable, requiring harsher conditions for cleavage.

Structural and Functional Comparisons

Comparing this compound to related molecules reveals distinct reactivity profiles.

| Compound | Key Features | Reactivity |

|---|---|---|

| β-Alanine | Simple amino acid | Limited reactivity; stable under neutral conditions |

| Carnosine | Dipeptide (β-alanyl-L-histidine) | Resists hydrolysis due to dipeptide structure |

| β-Alanine Derivatives | Modified functional groups (e.g., benzoylamino) | Enhanced hydrolytic susceptibility due to electron-withdrawing groups |

Analytical Techniques for Reaction Monitoring

The compound’s reactions are typically analyzed using:

-

HPLC : To track reaction progression and isolate products.

-

NMR Spectroscopy : To confirm structural changes (e.g., amide cleavage).

-

Mass Spectrometry : For molecular weight verification of byproducts.

Scientific Research Applications

Sports Nutrition

Beta-Alanine is widely recognized for its role in enhancing athletic performance. The compound is used as a dietary supplement to improve muscle endurance and delay fatigue during intense physical activities.

Mechanism of Action

The primary mechanism through which beta-alanine exerts its effects is by increasing muscle carnosine levels, which helps to buffer hydrogen ions produced during anaerobic metabolism. This buffering capacity allows athletes to perform at higher intensities for longer periods.

Case Studies

- A study conducted on trained athletes demonstrated that supplementation with beta-alanine significantly improved performance in high-intensity interval training (HIIT) sessions, leading to enhanced endurance and reduced perceived exertion .

- Another investigation found that older adults who supplemented with beta-alanine showed improvements in muscle mass and strength, suggesting potential benefits for age-related muscle loss (sarcopenia) .

Pharmaceutical Applications

The unique properties of Beta-Alanine, N-(2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)- suggest potential therapeutic uses in pharmaceuticals.

Potential Uses

- Cognitive Enhancement: Research indicates that compounds derived from beta-alanine may possess neuroprotective properties, potentially aiding in cognitive function and memory enhancement.

- Muscle Health: Given its role in carnosine synthesis, this compound could be formulated into therapies aimed at improving muscle health in aging populations or individuals with muscle-wasting diseases .

Mechanism of Action

The mechanism of action of Beta-Alanine, N-(2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)- involves its role as a precursor to carnosine synthesis. Carnosine acts as an intracellular pH buffer, helping to regulate pH levels in muscle tissue during exercise . The benzoylamino group may also interact with specific molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Beta-Alanine Derivatives

Research Findings and Implications

Recent studies underscore the reactivity of benzoylamino enaminones in generating nitrogen-containing heterocycles, a trait shared with azlactone derivatives . Industrial applications may prioritize DEA-COCOAMPHODIPROPIONATE for surfactant roles, whereas academic research focuses on the target compound’s versatility in heterocyclic drug discovery.

Biological Activity

Beta-Alanine, N-(2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)- is a derivative of beta-alanine, a naturally occurring amino acid that plays a crucial role in various biological processes, particularly in muscle physiology. This compound is characterized by its unique structural features, including a benzoylamino group and a 3-methyl-1-oxo-2-butenyl moiety, which contribute to its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its effects on muscle performance, potential health benefits, and related research findings.

Overview of Beta-Alanine

Beta-alanine is known for its role in synthesizing carnosine, a dipeptide that acts as a buffer against acid in muscles during high-intensity exercise. Increased levels of carnosine can enhance muscle endurance and performance by delaying fatigue caused by lactic acid accumulation during anaerobic metabolism .

1. Muscle Performance Enhancement

Beta-Alanine supplementation has been widely studied for its effects on athletic performance. Research indicates that it significantly increases muscle carnosine concentrations, which enhances the muscle's buffering capacity against acidosis during intense exercise .

Key Findings:

- Increased Time to Exhaustion (TTE): Studies have shown that beta-alanine can improve TTE by approximately 13–14% after four weeks of supplementation in trained athletes .

- Improvement in High-Intensity Performance: Beta-alanine has been shown to enhance performance in activities lasting longer than 60 seconds and during repeated bouts of high-intensity exercise .

| Study | Duration | Outcome |

|---|---|---|

| Harris et al. (2006) | 4 weeks | 13% increase in TTE |

| Ziegenfuss et al. (2006) | 10 weeks | 3.2% increase in total work completed |

| Hobson et al. (2012) | Meta-analysis | Significant improvement in high-intensity exercise performance |

The primary mechanism through which beta-alanine exerts its effects is via the increased synthesis of carnosine in skeletal muscles. Carnosine functions to:

- Buffer hydrogen ions produced during anaerobic metabolism.

- Reduce muscle acidity, thereby delaying fatigue .

3. Health Benefits Beyond Athletic Performance

Recent studies have suggested additional health benefits associated with beta-alanine supplementation:

- Antioxidant Properties: Carnosine has been shown to possess antioxidant properties, which may help reduce oxidative stress and improve overall cellular health .

- Potential Neuroprotective Effects: Animal studies indicate that carnosine may help mitigate neurological symptoms associated with conditions like depression and Alzheimer’s disease .

- Cardiovascular Health: There is emerging evidence suggesting that beta-alanine may improve vascular function and cardiovascular health through enhanced nitric oxide production .

Case Studies

Several case studies illustrate the efficacy of beta-alanine supplementation:

- Athlete Performance Study: A randomized controlled trial involving trained cyclists demonstrated that participants who supplemented with beta-alanine showed significant improvements in sprint performance and overall endurance compared to the placebo group.

- Elderly Population Study: A study focused on older adults indicated that beta-alanine supplementation could help counteract age-related muscle loss (sarcopenia), enhancing physical function and quality of life.

Q & A

Q. What are the established synthetic routes for beta-Alanine, N-(2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)-, and how is structural confirmation achieved?

The compound is synthesized via a modified method involving the condensation of 2-(benzoylamino)-3-methyl-1-oxo-2-butenyl derivatives with beta-alanine esters. A key optimization uses a methanol solution of potassium hydroxide in 1,4-dioxane, which increases yields from 45–50% to 95% while maintaining purity . Structural confirmation relies on elemental analysis , IR spectroscopy (to identify carbonyl and amide groups), and ¹H NMR spectroscopy . For example, the methylene group of the amino acid residue appears as a duplet at δ 4.0 ppm, and ethoxy groups are identified via quartets (δ 4.20 ppm) and triplets (δ 1.21 ppm) .

Q. What analytical techniques are critical for characterizing physicochemical properties of this compound?

Key techniques include:

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- Thermogravimetric analysis (TGA) to assess thermal stability (e.g., decomposition points above 250°C) .

- Solubility profiling in polar solvents (ethanol, DMSO) and non-polar media to guide formulation studies .

- X-ray crystallography to resolve crystal packing and hydrogen-bonding interactions, though this requires high-purity crystalline samples .

Q. What pharmacological activities are associated with derivatives of this compound?

Derivatives containing amino acid ester moieties exhibit nootropic activity , likely due to enhanced blood-brain barrier permeability. For example, ethyl ester derivatives show improved neuroprotective effects in preclinical models by modulating acetylcholine synthesis or NMDA receptor interactions . Activity is often validated via in vitro enzyme inhibition assays and in vivo rodent behavioral tests (e.g., Morris water maze) .

Advanced Research Questions

Q. How can synthesis yields be optimized while minimizing side reactions?

Traditional methods suffer from low yields (45–50%) due to competing hydrolysis or dimerization. Optimized protocols use anhydrous 1,4-dioxane as a solvent and controlled stoichiometry of KOH (1.2 equivalents) to suppress side reactions. Refluxing at 80°C for 6 hours under nitrogen atmosphere improves reaction efficiency, achieving 95% yields . Post-synthesis purification via recrystallization from 1,4-dioxane removes unreacted intermediates .

Q. How do structural modifications (e.g., esterification) influence bioactivity?

Esterification of the carboxyl group enhances lipophilicity , improving membrane permeability. For instance, ethyl esters of N-[2-(benzoylamino)acetyl]glycine derivatives exhibit 2–3× higher in vitro neuroprotective activity compared to free acids . Structure-activity relationship (SAR) studies suggest that bulkier ester groups (e.g., benzyl) may reduce activity due to steric hindrance, emphasizing the need for balanced hydrophobicity .

Q. What contradictions exist in spectroscopic data interpretation, and how can they be resolved?

Discrepancies in ¹H NMR signals (e.g., downfield shifts of C-N groups) may arise from solvent polarity or hydrogen bonding. For example, deuterium exchange in DMSO-d₆ can obscure carboxyl proton signals, necessitating complementary ¹³C NMR or 2D-COSY experiments to assign ambiguous peaks . IR spectra should be cross-validated with computational methods (e.g., DFT calculations) to confirm vibrational modes of carbonyl stretches .

Q. What strategies are effective for scaling up synthesis without compromising purity?

Pilot-scale synthesis requires:

- Continuous flow chemistry to maintain reaction homogeneity.

- In-line FTIR monitoring to track intermediate formation and adjust reagent feed rates.

- Centrifugal partition chromatography (CPC) for high-throughput purification, achieving >98% purity at multi-gram scales .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.